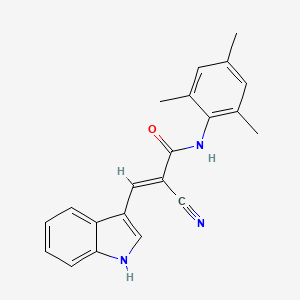
(E)-2-氰基-3-(1H-吲哚-3-基)-N-间甲苯丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole moiety, a cyano group, and a mesityl group, which contribute to its distinct chemical properties.
科学研究应用
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of cytokines and other inflammatory mediators
准备方法
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide typically involves a multi-step process. One common method includes the amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation reaction with indole aldehyde . This synthetic route is efficient and yields satisfactory results. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
化学反应分析
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .
作用机制
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular signaling and gene expression are of particular interest.
相似化合物的比较
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide can be compared to other similar compounds, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide and (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide . These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the mesityl group in (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide imparts unique steric and electronic effects, distinguishing it from its analogs.
生物活性
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a compound of significant interest due to its potential therapeutic applications, particularly in the field of anti-inflammatory drugs. This compound is derived from a hybridization strategy that combines features from established pharmaceuticals, enhancing its biological activity while aiming to reduce side effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves a Knoevenagel condensation reaction between indole aldehyde and substituted anilines, followed by amidation with ethyl 2-cyanoacetate. This method allows for the incorporation of various functional groups to optimize the biological activity of the resulting compound.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide. It has demonstrated significant efficacy in reducing inflammation in various in vitro and in vivo models.
- In Vitro Studies :
- In Vivo Studies :
The proposed mechanism for the anti-inflammatory effects of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide involves its interaction with key inflammatory pathways:
- Cytokine Modulation : The compound appears to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in the expression of pro-inflammatory cytokines.
- Oxidative Stress Reduction : By acting as a Michael acceptor, it may react with Keap-1 cysteine residues, leading to the stabilization and activation of Nrf2, a transcription factor that regulates antioxidant responses .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-13-8-14(2)20(15(3)9-13)24-21(25)16(11-22)10-17-12-23-19-7-5-4-6-18(17)19/h4-10,12,23H,1-3H3,(H,24,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUNLBQJNQJPU-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














